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Compound Name: Vilobelimab

Cat. No.: B15604136 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the pharmacokinetic (PK) and

pharmacodynamic (PD) properties of Vilobelimab, a first-in-class monoclonal anti-human

complement factor C5a antibody. The included data, protocols, and diagrams are intended to

guide researchers in the analysis and understanding of this therapeutic agent.

Introduction
Vilobelimab is a chimeric human/mouse IgG4 monoclonal antibody that specifically binds to

the soluble human complement fragment C5a with high affinity.[1][2] By neutralizing C5a, a

potent anaphylatoxin and inflammatory mediator, Vilobelimab blocks its interaction with the

C5a receptor (C5aR), thereby attenuating the inflammatory cascade.[1][2][3] This mechanism

is crucial in various inflammatory conditions where excessive complement activation is a key

pathological driver.[2] Vilobelimab's targeted approach leaves the formation of the membrane

attack complex (C5b-9), an important part of the innate immune defense, intact. An Emergency

Use Authorization (EUA) was granted by the US FDA for Vilobelimab (brand name Gohibic) for

the treatment of COVID-19 in hospitalized adults requiring invasive mechanical ventilation

(IMV) or extracorporeal membrane oxygenation (ECMO).[4][5][6] It is also under investigation

for other inflammatory diseases including ANCA-associated vasculitis (AAV), hidradenitis

suppurativa (HS), and pyoderma gangrenosum.[7][8][9]
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The pharmacokinetics of Vilobelimab have been primarily characterized in clinical trials

involving patients with severe COVID-19. The data indicates dose-dependent exposure and a

half-life consistent with monoclonal antibodies.

Parameter Value
Population/Stu
dy

Dosing
Regimen

Source

Geometric Mean

Trough

Concentration

(Day 8)

137,881.3 ng/mL

(range: 21,799.3

to 302,972.1

ng/mL)

Critically ill,

mechanically

ventilated

COVID-19

patients

(PANAMO Phase

3)

800 mg IV

infusions (after

three doses)

[1]

Plasma Trough

Concentration

(Day 2)

Geometric Mean:

151,702 ng/mL

(range: 84,846 to

248,592 ng/mL)

Severe COVID-

19 patients

(PANAMO Phase

2)

Not specified [10][11]

Plasma Trough

Concentration

(Day 8)

Geometric Mean:

139,503 ng/mL

(range: 80,060 to

200,746 ng/mL)

Severe COVID-

19 patients

(PANAMO Phase

2)

Not specified [10][11]

Elimination Half-

Life (t½)
95 hours Healthy Subjects

Single 4 mg/kg

IV dose
[12]

Volume of

Distribution (Vd)
0.0833 L/kg Healthy Subjects

Single 4 mg/kg

dose
[13]

Clearance

Decreased with

increasing dose

(0.02 mL/min/kg

at 2 mg/kg and

0.01 mL/min/kg

at 4 mg/kg)

Healthy Subjects Single IV dose [13]
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The primary pharmacodynamic effect of Vilobelimab is the rapid and sustained reduction of

circulating C5a levels.

Paramete
r

Baseline
Value
(Median)

Post-
Treatmen
t Value
(Median)

Percent
Reductio
n

Populatio
n/Study

Dosing
Regimen

Source

Plasma

C5a

Concentrati

on

118.3

ng/mL

14.5 ng/mL

(by Day 8)
87%

Critically ill,

mechanical

ly

ventilated

COVID-19

patients

(PANAMO

Phase 3)

800 mg IV

infusions
[1][2]

Plasma

C5a

Concentrati

on

189.98

ng/mL

39.70

ng/mL

(after first

infusion)

~79%

Severe

COVID-19

patients

(PANAMO

Phase 2)

Not

specified
[10][11]

Mechanism of Action and Signaling Pathway
Vilobelimab exerts its anti-inflammatory effect by interrupting the C5a-C5aR signaling axis.

The activation of the complement system through the classical, lectin, or alternative pathways

converges at the cleavage of C5 into C5a and C5b. Vilobelimab specifically binds to C5a,

preventing its engagement with C5aR1 and C5aR2 on various immune cells. This blockade

inhibits downstream signaling events that lead to neutrophil chemotaxis, activation,

degranulation, and the release of pro-inflammatory cytokines, thereby mitigating tissue

damage.
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Caption: Vilobelimab's mechanism of action in the complement cascade.
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Experimental Protocols
Protocol 1: Quantification of Vilobelimab in Human
Plasma using ELISA
This protocol outlines a sandwich ELISA for the quantification of Vilobelimab in human plasma

samples.

Materials:

96-well high-binding ELISA plates

Recombinant human C5a (for coating)

Wash Buffer (e.g., PBS with 0.05% Tween-20)

Blocking Buffer (e.g., PBS with 1% BSA)

Assay Diluent (e.g., PBS with 0.5% BSA, 0.05% Tween-20)

Vilobelimab standard of known concentration

Patient plasma samples (heat-inactivated)

HRP-conjugated anti-human IgG (Fc specific) antibody

TMB (3,3’,5,5’-Tetramethylbenzidine) substrate

Stop Solution (e.g., 2N H₂SO₄)

Microplate reader

Procedure:

Coating: Dilute recombinant human C5a to 1-2 µg/mL in PBS. Add 100 µL to each well of a

96-well plate. Incubate overnight at 4°C.

Washing: Aspirate the coating solution and wash the plate 3 times with 300 µL of Wash

Buffer per well.
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Blocking: Add 200 µL of Blocking Buffer to each well. Incubate for 1-2 hours at room

temperature.

Washing: Repeat the wash step as in step 2.

Standard and Sample Incubation:

Prepare a standard curve of Vilobelimab in Assay Diluent (e.g., from 1000 ng/mL down to

~15 ng/mL).

Dilute plasma samples in Assay Diluent. A minimum required dilution (MRD) should be

established (e.g., 1:100) to minimize matrix effects.

Add 100 µL of standards and diluted samples to the appropriate wells. Incubate for 2

hours at room temperature.

Washing: Repeat the wash step as in step 2.

Detection Antibody Incubation: Dilute the HRP-conjugated anti-human IgG antibody in Assay

Diluent according to the manufacturer's instructions. Add 100 µL to each well. Incubate for 1

hour at room temperature.

Washing: Wash the plate 5 times with Wash Buffer.

Substrate Development: Add 100 µL of TMB substrate to each well. Incubate in the dark for

15-30 minutes at room temperature.

Reaction Stoppage: Add 50 µL of Stop Solution to each well.

Reading: Measure the optical density at 450 nm using a microplate reader.

Analysis: Calculate Vilobelimab concentrations in samples by interpolating from the

standard curve.

Protocol 2: Quantification of C5a in Human Plasma
using Sandwich ELISA
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This protocol describes a method for measuring C5a levels, the pharmacodynamic biomarker

for Vilobelimab.

Materials:

Human C5a ELISA kit (commercially available kits are recommended) or individual

components:

96-well plate pre-coated with anti-human C5a capture antibody

Wash Buffer

Assay Diluent

Recombinant human C5a standard

Biotinylated anti-human C5a detection antibody

Streptavidin-HRP conjugate

TMB Substrate

Stop Solution

Patient plasma samples

Microplate reader

Procedure:

Reagent Preparation: Prepare all reagents, standards, and samples according to the kit

manufacturer's protocol.

Standard and Sample Addition: Add 100 µL of C5a standards and plasma samples to the

appropriate wells of the pre-coated plate. Incubate for 2-2.5 hours at room temperature.

Washing: Aspirate the liquid from each well and wash 4 times with Wash Buffer.
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Detection Antibody Incubation: Add 100 µL of the biotinylated detection antibody to each

well. Incubate for 1 hour at room temperature.

Washing: Repeat the wash step as in step 3.

Streptavidin-HRP Incubation: Add 100 µL of Streptavidin-HRP solution to each well. Incubate

for 45 minutes at room temperature.

Washing: Repeat the wash step as in step 3.

Substrate Development: Add 100 µL of TMB substrate to each well. Incubate for 30 minutes

at room temperature in the dark.

Reaction Stoppage: Add 50 µL of Stop Solution to each well.

Reading: Measure the optical density at 450 nm immediately.

Analysis: Calculate C5a concentrations based on the standard curve.

Protocol 3: Anti-Vilobelimab Antibody (ADA) Screening
using Bridging ELISA
This protocol is for the detection of antibodies directed against Vilobelimab in patient serum or

plasma.

Materials:

96-well plates (e.g., Meso Scale Discovery or standard high-binding)

Biotin-labeled Vilobelimab

Ruthenium or HRP-labeled Vilobelimab

Wash Buffer

Assay Diluent

Positive Control (e.g., polyclonal anti-Vilobelimab antibody)
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Negative Control (pooled normal human serum)

Patient serum/plasma samples

Plate reader capable of electrochemiluminescence or absorbance detection

Procedure:

Plate Preparation: If not using pre-coated plates, coat with streptavidin and block.

Sample Incubation: Add patient samples, positive controls, and negative controls to the

wells.

Bridging Complex Formation: Add a master mix of biotin-labeled Vilobelimab and

Ruthenium/HRP-labeled Vilobelimab to each well. Incubate to allow the "bridge" to form,

where an anti-Vilobelimab antibody binds to both labeled drug molecules.

Washing: Wash the plate to remove unbound reagents.

Reading: Add the appropriate read buffer (for ECL) or substrate (for HRP) and measure the

signal.

Analysis: A screening cut point is established from the negative control population. Samples

with a signal above the cut point are considered screen-positive and should be further

evaluated in a confirmatory assay.

PK/PD Study Workflow and Logical Relationship
The pharmacokinetic properties of Vilobelimab (its concentration over time) directly influence

its pharmacodynamic effect (the suppression of C5a). A typical clinical study workflow is

designed to capture this relationship.
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PK/PD Experimental Workflow

Patient Cohort Vilobelimab Dosing
(e.g., 800mg IV)

Time-point Blood Sampling
(Pre-dose, Post-dose)

PK Assay (ELISA)
Quantify Vilobelimab

PD Assay (ELISA)
Quantify C5a

PK/PD Modeling

Click to download full resolution via product page

Caption: A typical workflow for a clinical PK/PD study of Vilobelimab.

The logical relationship between Vilobelimab's PK and PD is straightforward: sufficient plasma

concentration of the drug is required to effectively bind and neutralize C5a. As the drug is

cleared from the system, C5a levels are expected to return to baseline.
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Caption: Logical relationship between Vilobelimab PK and PD.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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